(S)-Ethyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride
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Overview
Description
(S)-Ethyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride is a chiral amino acid derivative. This compound is notable for its structural complexity, featuring both an amino group and a nitro group on a phenyl ring, as well as an ester and hydrochloride salt. These functional groups make it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with a suitable starting material such as 4-hydroxy-3-nitrobenzaldehyde.
Aldol Condensation: This is followed by an aldol condensation reaction with ethyl acetoacetate to form an intermediate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Esterification: The intermediate is esterified to form the ethyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the stereochemistry and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or sodium borohydride.
Substitution: The hydroxyl group on the phenyl ring can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
Chemistry
In chemistry, (S)-Ethyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is used to study enzyme-substrate interactions due to its chiral nature. It serves as a model compound for understanding the behavior of amino acid derivatives in biological systems.
Medicine
In medicine,
Properties
IUPAC Name |
ethyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5.ClH/c1-2-18-11(15)8(12)5-7-3-4-10(14)9(6-7)13(16)17;/h3-4,6,8,14H,2,5,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITKQXFBNJTMRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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